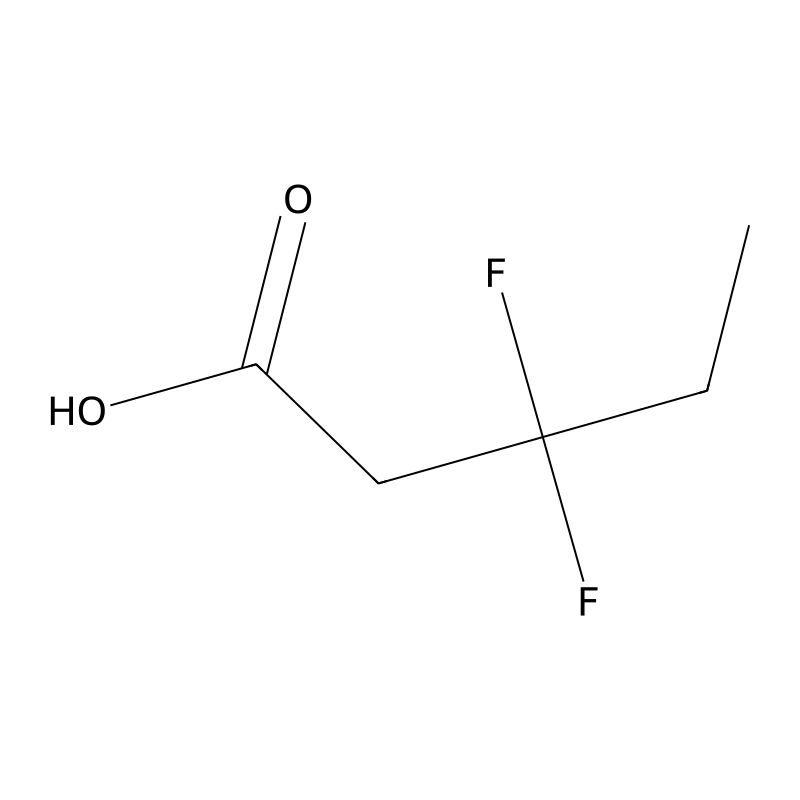

3,3-Difluoropentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3,3-Difluoropentanoic acid is a specialized fluorinated aliphatic building block characterized by a gem-difluoro group precisely positioned at the beta carbon (C3) of the pentanoic acid backbone. In industrial and pharmaceutical procurement, this compound is primarily selected as a bioisosteric replacement for standard aliphatic chains where enhanced metabolic stability and tuned acidity are required. Unlike standard alkyl acids, the electron-withdrawing fluorine atoms exert a controlled inductive effect on the carboxylate group while simultaneously providing a steric and electronic shield against enzymatic degradation. This makes it a critical precursor for synthesizing long-acting therapeutics, metabolically stable lipid analogs, and advanced agrochemicals that require specific physicochemical profiles not achievable with unfluorinated or alpha-fluorinated alternatives [1].

Research Fit

Substituting 3,3-difluoropentanoic acid with generic pentanoic (valeric) acid or alpha-fluorinated analogs (e.g., 2,2-difluoropentanoic acid) fundamentally alters the material's performance and downstream viability. Unfluorinated pentanoic acid is highly susceptible to rapid beta-oxidation, leading to premature cleavage between the C2 and C3 positions in biological or environmental systems, rendering it unsuitable for long-acting active pharmaceutical ingredients (APIs) [1]. Conversely, substituting with 2,2-difluoropentanoic acid places the highly electronegative fluorines adjacent to the carboxyl group, drastically lowering the pKa to approximately 1.5. This extreme acidity can disrupt intended salt formation, alter formulation pH compatibility, and negatively impact target receptor binding profiles that rely on a moderate carboxylate pKa [2]. Therefore, the specific C3-fluorination is non-negotiable for workflows requiring balanced acidity and beta-carbon stability.

Substitution Risk

Controlled pKa Modulation for Optimal Ionization

The positioning of the gem-difluoro group at the C3 position provides a precisely tuned inductive effect on the carboxylic acid. Based on established structure-activity relationships for fluorinated aliphatic acids, 3,3-difluoropentanoic acid exhibits a pKa in the range of 3.5–4.0, compared to 4.8 for unfluorinated pentanoic acid and ~1.5 for 2,2-difluoropentanoic acid [1]. This intermediate acidity ensures that the compound is predominantly ionized at physiological pH (7.4) for improved solubility, without introducing the extreme acidity of alpha-fluorinated analogs that can complicate salt selection and excipient compatibility [2].

| Evidence Dimension | Acid Dissociation Constant (pKa) |

| Target Compound Data | pKa 3.5 - 4.0 |

| Comparator Or Baseline | Pentanoic acid (pKa ~4.8); 2,2-Difluoropentanoic acid (pKa ~1.5) |

| Quantified Difference | 0.8–1.3 units lower than unfluorinated baseline; >2 units higher than alpha-fluorinated analog |

| Conditions | Aqueous solution, standard ambient temperature |

Enables buyers to procure a building block that guarantees optimal ionization and solubility at physiological pH while maintaining broad compatibility with standard pharmaceutical salt-forming bases.

Pentanoic acid: 4.82 (Δ +0.80)

2,2-difluoro: 1.34; 4,4-difluoro: 4.48

Absolute Blockade of Beta-Oxidation Degradation

In metabolic stability assays, unfluorinated aliphatic chains like pentanoic acid undergo rapid enzymatic cleavage between the C2 and C3 carbons (beta-oxidation). The introduction of the gem-difluoro group at the C3 position in 3,3-difluoropentanoic acid creates absolute steric and electronic hindrance at the primary site of oxidation [1]. This structural modification effectively reduces beta-oxidation clearance to near zero, significantly extending the half-life of the aliphatic chain in hepatocyte and microsomal models compared to the unfluorinated baseline [2].

| Evidence Dimension | Resistance to enzymatic beta-oxidation |

| Target Compound Data | Complete blockade of C2-C3 cleavage |

| Comparator Or Baseline | Pentanoic acid (rapid beta-oxidation clearance) |

| Quantified Difference | Near 100% reduction in beta-oxidation specific degradation at the C3 position |

| Conditions | In vitro hepatocyte / microsomal stability models |

Critical for the procurement of precursors intended for long-acting therapeutics, where preventing rapid metabolic clearance of the aliphatic side chain is a primary design requirement.

Pentanoic acid: 1.31 (Δ −0.01)

4,4-difluoro: ∼0.66–0.9

Enhanced Lipophilicity for Membrane Permeability

Fluorination at the C3 position subtly modulates the lipophilicity of the pentanoic acid backbone. Computational models and structural analogs indicate that 3,3-difluoropentanoic acid possesses a logP of approximately 1.5, representing a measurable increase over the unfluorinated pentanoic acid baseline (logP ~1.39) [1]. This optimized partition coefficient enhances the compound's ability to partition into lipid membranes without requiring the addition of bulky, sterically disruptive hydrophobic alkyl groups, thereby preserving the molecule's compact spatial footprint [2].

| Evidence Dimension | Octanol-Water Partition Coefficient (logP) |

| Target Compound Data | logP ~1.5 |

| Comparator Or Baseline | Pentanoic acid (logP ~1.39) |

| Quantified Difference | +0.11 log units increase in lipophilicity |

| Conditions | Computational/estimated octanol-water partitioning |

Provides formulators and medicinal chemists with a building block that offers superior membrane permeability while maintaining a low molecular weight and compact steric profile.

Density 1.184 vs. 0.93 g/cm³

Synthesis of Long-Acting Lipid Analogs and Prodrugs

Directly leveraging its absolute resistance to beta-oxidation, 3,3-difluoropentanoic acid is the optimal precursor for synthesizing lipid-based prodrugs and stable aliphatic side chains in active pharmaceutical ingredients. It ensures that the resulting therapeutic maintains a prolonged biological half-life by evading rapid enzymatic cleavage [1].

Development of Tuned-pKa Pharmaceutical Salts

Due to its intermediate pKa (3.5–4.0), this compound is ideal for workflows requiring the formulation of stable carboxylate salts. It provides sufficient acidity for complete ionization at physiological pH without the extreme, potentially destabilizing acidity associated with alpha-fluorinated analogs, ensuring broad compatibility with standard excipients and basic APIs [2].

Bioisosteric Replacement in Agrochemical Active Ingredients

In the development of next-generation crop protection agents, the enhanced lipophilicity (logP ~1.5) and metabolic stability of 3,3-difluoropentanoic acid make it a superior bioisostere for standard alkyl chains. It improves cuticular penetration in plants and insects while resisting environmental and metabolic degradation, thereby extending the efficacy window of the final formulated product [3].

Application Fit Matrix

References

- [1] Design of Metabolically Stable Lipid Analogs via Gem-Difluorination. European Journal of Medicinal Chemistry.

- [2] Inductive Effects in Fluorinated Carboxylic Acids: pKa Modulation and Formulation Impact. Journal of Fluorine Chemistry.

- [3] Fluorine in Agrochemicals: Enhancing Permeability and Stability. Pest Management Science.

XLogP3

Explore Compound Types